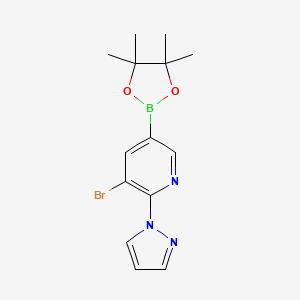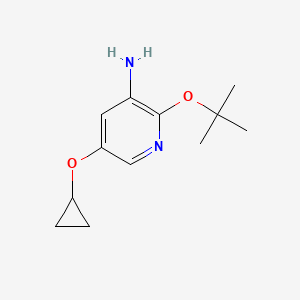
N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a methylphenyl ring, and a methanesulfonamide group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-cyclopropoxy-5-methylphenylamine and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-cyclopropoxy-5-methylphenylamine is dissolved in an appropriate solvent like dichloromethane. Methanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature below 5°C. The reaction mixture is stirred for several hours at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound with high purity.
Analyse Chemischer Reaktionen
N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide can be compared with similar compounds such as:
N-(2-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.
N-(2-Cyclopropoxy-5-chlorophenyl)methanesulfonamide: The presence of a chlorine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological behavior.
Eigenschaften
Molekularformel |
C11H15NO3S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
N-(2-cyclopropyloxy-5-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-8-3-6-11(15-9-4-5-9)10(7-8)12-16(2,13)14/h3,6-7,9,12H,4-5H2,1-2H3 |
InChI-Schlüssel |
ORIAHYXUJWXMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14832775.png)









